N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide
Description
N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a propanamide derivative featuring a 2-methoxy-5-nitrophenyl group attached to the amide nitrogen and a p-tolylthio (4-methylphenylthio) moiety at the 3-position of the propanamide backbone. The nitro group at the 5-position of the phenyl ring is strongly electron-withdrawing, while the methoxy group at the 2-position contributes steric bulk and moderate electron-donating effects. The p-tolylthio group introduces a sulfur atom, which may enhance lipophilicity and influence redox reactivity.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-3-6-14(7-4-12)24-10-9-17(20)18-15-11-13(19(21)22)5-8-16(15)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZTVBVWTSFFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of amides and features a nitrophenyl group, a methoxy group, and a thioether linkage. Its chemical formula is with a molecular weight of 342.40 g/mol. The compound can be represented by the following structure:
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of the nitro group to the aromatic ring.
- Methoxylation : Substitution of a hydrogen atom with a methoxy group.
- Thioether Formation : Introduction of the thioether linkage.
- Amidation : Formation of the amide bond.
Each step requires specific reagents and conditions to achieve optimal yields.
The biological activity of this compound is largely attributed to its functional groups, which interact with various biological targets. The nitro group can undergo redox reactions, while the thioether may affect binding affinities to enzymes or receptors.
Antioxidant and Anti-inflammatory Activities
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, research has shown that derivatives with nitro and thioether functionalities can inhibit oxidative stress markers in various cell lines .
Additionally, structure-activity relationship (SAR) studies have suggested that modifications to the nitro group can enhance anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory pathways .
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of similar compounds in animal models, demonstrating reduced edema and inflammatory cytokines in treated groups compared to controls .
- Antioxidant Activity : In vitro assays revealed that compounds with structural similarities to this compound significantly decreased reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .
Data Table
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-3-(p-tolylthio)propanamide is a chemical compound belonging to the amide class, characterized by a methoxy and a nitro substituent on the aromatic ring, and a p-tolylthio group. It has drawn interest in research for its potential biological activities and uses in organic synthesis.
Synthesis
this compound can be synthesized through multiple organic reactions, starting from simpler precursors, using specific reagents and tailored conditions to achieve efficient production. Monitoring techniques like thin-layer chromatography (TLC) are used to track the reaction progress.
The general steps involved in the synthesis include:
- Reaction : Combining specific starting materials under suitable conditions to form intermediate compounds.
- Purification : Isolating the desired product from the reaction mixture using techniques such as column chromatography or recrystallization.
- Characterization : Confirming the identity and purity of the synthesized compound through spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy.
Structure and Reactivity
The molecular structure of this compound includes:
- An aromatic ring with methoxy and nitro substituents.
- A propanamide group.
- A p-tolylthio group.
The electron-withdrawing nitro group and the electron-donating methoxy group influence the compound's reactivity, affecting reaction pathways and products.
This compound can participate in various chemical reactions due to its functional groups:
- Amide Reactions : Capable of undergoing hydrolysis, reduction, and acylation.
- Aromatic Substitution : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
- Thioether Reactions : The p-tolylthio group can participate in oxidation or alkylation reactions.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry : Compounds with similar structures exhibit pharmacological activities, suggesting potential applications in drug development.
- Agrochemicals : May be used as intermediates in the synthesis of pesticides or herbicides.
- Materials Science : Can be used in the development of new materials with specific properties.
Related Research
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Electron-Withdrawing Groups: The target compound’s nitro group is less electron-withdrawing than the trifluoromethyl group in CAS 881598-91-0 . This difference may alter reactivity in nucleophilic substitution or redox reactions.
Solubility and Lipophilicity :
- The piperidinyl group in CAS 428838-97-5 enhances water solubility via hydrogen bonding, whereas the target’s p-tolylthio group increases lipophilicity, favoring membrane permeability .
- Dual methoxy groups in Y204-2304 may reduce logP compared to the target compound .
Biological Activity :
- Heterocyclic analogs (e.g., thiazole and pyridine in ) demonstrate pesticidal activity, suggesting the target compound may share similar applications .
- CB2-selective oxadiazolyl-propionamides () highlight the role of heterocycles in receptor targeting, a feature absent in the target compound .
Physicochemical and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
